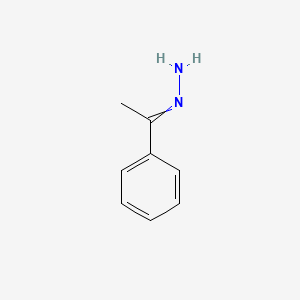
(1-Phenylethylidene)hydrazine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: (1-Phenylethylidene)hydrazine can be synthesized through the condensation reaction of acetophenone with hydrazine. The reaction typically involves refluxing the reactants in ethanol for 24 hours, followed by cooling the mixture to precipitate the product . The yellow solid obtained is then collected and washed with hexane to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1-Phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products: The major products formed from these reactions include azines, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-Phenylethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of (1-Phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways:
GABA Transaminase Inhibition: The compound inhibits GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This action contributes to its potential anxiolytic and anticonvulsant effects.
Corrosion Inhibition: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, reducing the rate of corrosion through adsorption and interaction with the metal atoms.
類似化合物との比較
1,2-Dibenzylidenehydrazine: Another hydrazone derivative with similar corrosion inhibition properties.
Phenelzine: A related compound that also acts as a GABA transaminase inhibitor.
Uniqueness: (1-Phenylethylidene)hydrazine is unique due to its specific structural features and versatile applications in different fields. Its ability to inhibit GABA transaminase and act as a corrosion inhibitor sets it apart from other hydrazone derivatives.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 |
InChIキー |
LEXOZHHIDPMMAC-UHFFFAOYSA-N |
正規SMILES |
CC(=NN)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenyldibenzo[f,h]quinoxaline](/img/structure/B8793574.png)


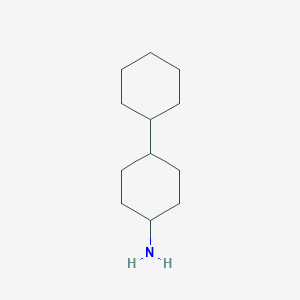

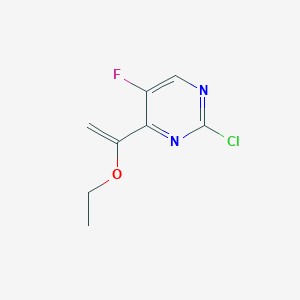
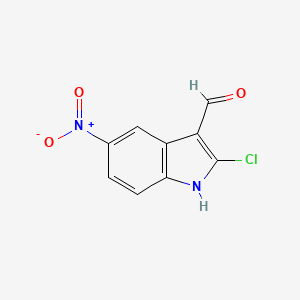

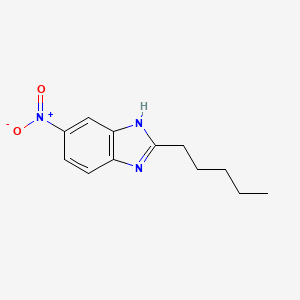
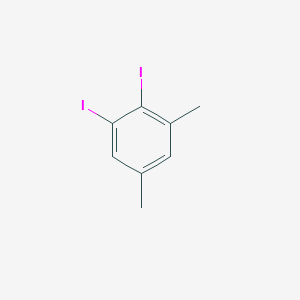
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)
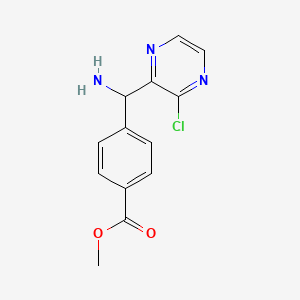
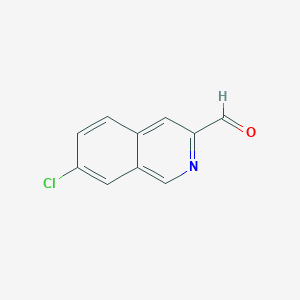
![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
